molecular formula C14H12O4 B1232285 Wyerone acid CAS No. 54954-14-2

Wyerone acid

Cat. No.: B1232285
CAS No.: 54954-14-2
M. Wt: 244.24 g/mol
InChI Key: ZLZFXXJOALTVDA-JWAQTBJPSA-N
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Description

Discovery and Historical Context

The discovery of wyerone acid marked a significant milestone in the field of plant pathology and natural product chemistry, emerging from systematic investigations into plant defense mechanisms during the mid-20th century. The compound was first identified and characterized from shoots of the broad bean, Vicia faba, through pioneering work that established its role as an antifungal principle. This discovery represented part of a broader scientific effort to understand how plants respond to pathogenic threats through the production of antimicrobial compounds.

The initial isolation and structure determination of wyerone acid was accomplished through a comprehensive approach that combined natural product extraction, purification by chromatography, and total synthesis confirmation. Researchers grew bean seedlings on damp paper towels for approximately eight days to establish optimal yield conditions, followed by solvent extraction and chromatographic purification to obtain the pure compound. The structure was confirmed through total synthesis, representing what investigators described as "my first natural product isolation, structure determination, and total synthesis in one package".

The historical context of wyerone acid's discovery reflects the evolution of understanding regarding plant chemical defense mechanisms. Early research in the 1960s and 1970s focused on identifying the active principles responsible for plant resistance to fungal pathogens, leading to the characterization of wyerone acid as a key defensive compound. This work established the foundation for subsequent investigations into phytoalexin production and metabolism that continue to inform modern plant pathology research.

Chemical Classification as a Heterocyclic Fatty Acid

Wyerone acid belongs to the chemical class of heterocyclic fatty acids, representing a unique structural type within the broader category of fatty acids and conjugates. The compound possesses the molecular formula C14H12O4 with a molecular weight of 244.24 grams per mole, distinguishing it from conventional fatty acids through its incorporation of heterocyclic ring systems. Its systematic chemical name is designated as 2-Propenoic acid, 3-(5-((4Z)-1-oxo-4-hepten-2-ynyl)-2-furanyl)-, (2E)-.

The structural complexity of wyerone acid stems from its furanoacetylenic framework, which combines a furan ring system with acetylenic (triple bond) functionality and an unsaturated side chain. This unique architecture places wyerone acid within the specialized category of furanoid fatty acids, a subset of heterocyclic fatty acids characterized by the presence of furan ring systems. The compound features a cis-configured double bond in its heptenyl side chain, contributing to its distinctive three-dimensional structure and biological activity profile.

Table 1: Chemical Properties of Wyerone Acid

Property Value Reference
Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
Chemical Classification Heterocyclic Fatty Acid
Subclassification Furanoid Fatty Acid
PubChem CID 5281156
Systematic Name 2-Propenoic acid, 3-(5-((4Z)-1-oxo-4-hepten-2-ynyl)-2-furanyl)-, (2E)-

The structural uniqueness of wyerone acid within the context of plant natural products reflects its specialized biosynthetic origin and functional role. Unlike typical fatty acids that serve primarily as energy storage molecules or membrane components, wyerone acid functions as a defensive compound with potent antimicrobial properties. This functional specialization is reflected in its complex heterocyclic structure, which enables specific interactions with target organisms while maintaining stability within plant tissues.

Natural Occurrence in Vicia faba and Related Species

Wyerone acid demonstrates specific occurrence patterns within the plant kingdom, with its primary source being Vicia faba, commonly known as the broad bean or fava bean. The compound is produced as part of the plant's natural defense response system, accumulating in various plant tissues following exposure to pathogenic fungi or other stress conditions. Research has documented wyerone acid production in multiple plant organs, including leaves, pods, and cotyledons, with varying concentrations depending on the tissue type and infection status.

Investigations into the temporal and spatial patterns of wyerone acid accumulation have revealed sophisticated regulatory mechanisms governing its production. In cotyledons infected with fungal pathogens, wyerone acid emerges as a major component of the phytoalexin response, while in pod tissues, it represents the predominant defensive compound. The concentration of wyerone acid increases rapidly at fungal inoculation sites, particularly during periods of active pathogen invasion, reaching levels that exceed those required for complete inhibition of mycelial growth.

Table 2: Wyerone Acid Occurrence in Plant Tissues

Tissue Type Infection Status Relative Concentration Temporal Pattern Reference
Cotyledons Botrytis cinerea infection High Rapid accumulation
Cotyledons Botrytis fabae infection High Rapid accumulation
Pod Endocarp Botrytis cinerea infection Very High Peak at invasion
Leaves Botrytis infection Moderate to High Increases with cell death
Healthy Tissues No infection Not detected Baseline absence

The distribution of wyerone acid within Vicia faba tissues follows specific patterns related to pathogen encounter and tissue vulnerability. Pod endocarp tissues demonstrate particularly high concentrations of wyerone acid following infection with Botrytis cinerea, while leaf tissues show variable accumulation patterns depending on the specific pathogen involved. Healthy plant tissues consistently show an absence of detectable wyerone acid, confirming its role as an induced defense compound rather than a constitutive protective factor.

Research has also identified wyerone acid in association with other related phytoalexins within the broad bean defense system. The compound frequently occurs alongside wyerone, wyerone epoxide, wyerol, and other defensive molecules, suggesting coordinated production of multiple antimicrobial compounds. This multi-compound defense strategy appears to enhance the overall effectiveness of plant protection against diverse pathogenic threats.

Significance in Plant Defense Mechanisms

Wyerone acid functions as a critical component of the broad bean's sophisticated defense arsenal against fungal pathogens, operating through multiple mechanisms that collectively provide robust protection against invasion and colonization. The compound's primary mode of action involves direct antifungal activity, with demonstrated efficacy against several Botrytis species that commonly threaten leguminous crops. Research has established that wyerone acid concentrations in infected tissues frequently exceed levels required for complete inhibition of fungal growth, indicating its role as a primary defensive agent.

The timing and location of wyerone acid production reflect highly evolved strategies for pathogen containment. Host cell death caused by fungal invasion serves as the primary trigger for rapid wyerone acid synthesis, although the compound is not confined exclusively to necrotic tissues. This production pattern suggests that wyerone acid functions both as a direct response to cellular damage and as a prophylactic measure to prevent pathogen spread to adjacent healthy tissues.

Comparative studies of different Botrytis species have revealed important insights into the specificity and effectiveness of wyerone acid as a defensive compound. Botrytis cinerea demonstrates high sensitivity to wyerone acid and limited ability to metabolize the compound, resulting in effective growth inhibition and lesion containment. In contrast, Botrytis fabae shows greater tolerance to wyerone acid and possesses metabolic capabilities that enable degradation of the compound to less toxic derivatives.

Table 3: Comparative Sensitivity of Botrytis Species to Wyerone Acid

Fungal Species Sensitivity Level Metabolic Capability Growth Inhibition Pathogenicity on Vicia faba Reference
Botrytis cinerea High Limited Complete at high concentrations Restricted lesions
Botrytis fabae Moderate Active metabolism Reduced effectiveness Spreading lesions

The metabolic fate of wyerone acid in plant-pathogen interactions provides additional evidence for its defensive significance. Botrytis fabae produces a specific enzyme system capable of reducing wyerone acid to a less antifungal derivative known as reduced wyerone acid. This metabolic product, characterized by saturation of the acetylenic bond and reduction of the ketone group to an alcohol, demonstrates significantly reduced antifungal activity compared to the parent compound. The production of this metabolite by pathogenic fungi represents a detoxification mechanism that partially explains the differential pathogenicity of various Botrytis species on broad bean plants.

Mechanistic studies have suggested that wyerone acid may function through competitive binding interactions with specific receptor sites within fungal cells. Research using double reciprocal plot analysis has provided evidence for binding site saturation kinetics, indicating that wyerone acid effectiveness depends on occupancy of limited receptor sites within target fungi. The competitive inhibition observed between wyerone acid and its reduced metabolite supports this receptor-mediated mechanism and suggests that pathogen tolerance may involve competition for these binding sites.

The broader significance of wyerone acid extends beyond its immediate antifungal effects to encompass its role in coordinated plant defense responses. The compound often accumulates alongside other phytoalexins, including medicarpin, wyerone, and various pterocarpan derivatives, creating a complex chemical environment that enhances overall defensive effectiveness. This multi-compound approach to pathogen defense represents an evolutionary strategy that reduces the likelihood of pathogen adaptation to any single defensive molecule while providing broad-spectrum protection against diverse threats.

Properties

CAS No.

54954-14-2

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(E)-3-[5-[(Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H12O4/c1-2-3-4-5-6-12(15)13-9-7-11(18-13)8-10-14(16)17/h3-4,7-10H,2H2,1H3,(H,16,17)/b4-3-,10-8+

InChI Key

ZLZFXXJOALTVDA-JWAQTBJPSA-N

SMILES

CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)O

Isomeric SMILES

CC/C=C\C#CC(=O)C1=CC=C(O1)/C=C/C(=O)O

Canonical SMILES

CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)O

Other CAS No.

54954-14-2

Origin of Product

United States

Scientific Research Applications

Antifungal Activity

Wyerone acid is primarily recognized for its antifungal properties, particularly against pathogens such as Botrytis cinerea and Botrytis fabae. Research indicates that wyerone acid inhibits the growth of these fungi in infected plant tissues. A study demonstrated that when applied to germ tubes of B. fabae, wyerone acid significantly reduced their growth, showcasing its potential as a natural fungicide in agricultural practices .

Case Study: Inhibition of Botrytis cinerea

  • Objective : To evaluate the antifungal activity of wyerone acid against B. cinerea.
  • Methodology : Germ tubes were treated with varying concentrations of wyerone acid.
  • Results : At concentrations of 20 µg/ml, wyerone acid exhibited substantial inhibition of germ tube elongation compared to control samples .

Biosynthesis and Metabolism

Understanding the biosynthetic pathways of wyerone acid is crucial for enhancing its production in plants. Research has shown that wyerone is synthesized from acetate units through a series of enzymatic reactions. Specifically, feeding experiments with labeled sodium acetate have indicated that wyerone is derived from seven acetate units, suggesting a complex metabolic network involved in its production .

Table 1: Biosynthetic Pathway of Wyerone Acid

PrecursorRole in Biosynthesis
Sodium acetatePrimary building block
Acetyl-CoAIntermediate metabolite
Fatty acidsPotential contributors

Agricultural Applications

The application of wyerone acid in crop improvement strategies has garnered interest due to its natural antifungal properties. Its use as a biopesticide aligns with sustainable agricultural practices aimed at reducing chemical pesticide reliance.

Case Study: Crop Resistance Enhancement

  • Objective : To assess the impact of wyerone acid on crop resistance to fungal infections.
  • Methodology : Broad bean plants were treated with exogenous wyerone acid before inoculation with fungal pathogens.
  • Results : Treated plants showed increased resistance to infection, highlighting the potential for wyerone acid to enhance crop resilience against diseases .

Antimicrobial Properties

While primarily studied for its antifungal effects, wyerone acid's antimicrobial properties have also been evaluated. Research indicates that it exhibits limited antibacterial activity against Gram-negative bacteria but shows promise against certain fungal pathogens .

Table 2: Antimicrobial Activity of Wyerone Acid

MicroorganismActivity Level
Bacillus subtilisModerate
Escherichia coliNo significant effect
Fusarium oxysporumHigh

Future Directions and Research Needs

Further research is necessary to fully elucidate the mechanisms by which wyerone acid exerts its antifungal effects and to explore its potential applications in integrated pest management strategies. Investigating genetic modifications in Vicia faba to enhance natural production levels of wyerone acid could also be beneficial.

Comparison with Similar Compounds

Structural Analogs: Wyerone Derivatives and Acetylenic Acids

Wyerone acid belongs to a broader class of acetylenic furan derivatives. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Role Source
Wyerone acid C₁₉H₂₈O₄ 244.246 Furan ring, conjugated ene-yne system Induces plant defense enzymes Vicia faba
Wyerol C₁₉H₃₀O₄ 246.26 Reduced acetylenic bond (saturated) Less bioactive than wyerone acid Vicia faba
Phaseollin C₂₀H₁₈O₆ 354.35 Isoflavonoid, prenylated structure Phytoalexin in legumes Phaseolus vulgaris

Key Differences :

  • Wyerol lacks the acetylenic bond present in wyerone acid, reducing its reactivity and antifungal potency .

Functional Comparison with Similar Compounds

Antifungal and Defense Activation Properties

Wyerone acid is functionally comparable to phytoalexins like pisatin and capsidiol , which are produced in response to pathogen attacks.

Compound Induction Mechanism Efficacy in Pathogen Inhibition Target Organisms
Wyerone acid Activates peroxidase/polyphenoloxidase High against Botrytis cinerea Fungi, bacteria
Pisatin Disrupts fungal membrane integrity Moderate to high Fusarium spp.
Capsidiol Inhibits pathogen cell wall synthesis High Oomycetes, fungi

Functional Insights :

  • Wyerone acid’s dual role in enzyme activation and direct pathogen inhibition distinguishes it from pisatin, which primarily targets fungal membranes .
  • Unlike capsidiol, wyerone acid’s activity is concentration-dependent, with higher efficacy at lower concentrations in faba bean models .

Research Findings and Data

Comparative Bioactivity Studies

A study by Tarrad et al. (1993) compared the induction of defense enzymes in faba bean leaves treated with wyerone acid and other derivatives:

Compound Peroxidase Activity (U/mg protein) Polyphenoloxidase Activity (U/mg protein)
Wyerone acid 12.5 ± 1.2 8.7 ± 0.9
Wyerol 4.3 ± 0.7 3.1 ± 0.4
Phaseollin 9.8 ± 1.1 6.5 ± 0.6

Interpretation : Wyerone acid outperforms its structural analog wyerol and functional analog phaseollin in enzyme induction, highlighting the importance of its acetylenic bond .

Stability and Environmental Impact

Wyerone acid’s conjugated system enhances stability under UV light compared to pisatin, which degrades rapidly in sunlight. This property makes it a more durable defense compound in field conditions .

Discussion and Significance

Wyerone acid’s unique structural features, such as the furan ring and acetylenic bond, underpin its superior bioactivity compared to analogs like wyerol. Functionally, its dual mechanism—direct pathogen inhibition and enzyme induction—provides a broader defense strategy than single-mode phytoalexins. However, its narrow spectrum of activity (primarily against fungi) contrasts with capsidiol’s efficacy against oomycetes .

Preparation Methods

Acetate Incorporation and Chain Elongation

Wyerone acid originates from the acetate-malonate pathway, a biosynthetic route shared with fatty acids and polyketides. Radiolabeling experiments using sodium [2-¹⁴C]acetate in CuCl₂-induced Vicia faba cotyledons demonstrated that seven intact acetate units form the carbon backbone of wyerone acid. The head of the chain corresponds to the methyl group, while the carboxyl end undergoes modifications analogous to β-oxidation in fatty acid metabolism. This chain-shortening mechanism differentiates wyerone acid from hypothetical C₁₈ precursors, as evidenced by low incorporation rates (<5%) of exogenous oleate and linoleate.

Enzymatic Conversion from Wyerone Derivatives

Biogenetic studies revealed that wyerone acid arises via oxidation of wyerone epoxide, itself derived from wyerone and dihydrowyerone. When ¹⁴C-labeled wyerone and dihydrowyerone were applied to induced cotyledons, 12.4% and 6.01% incorporation into wyerone epoxide occurred, respectively. Subsequent hydrolysis of the epoxide group by plant esterases generates wyerone acid, as confirmed by TLC (Rf = 0.12 in ethyl acetate/hexane) and HPLC co-elution with authentic standards.

Table 1: Key Biosynthetic Parameters for Wyerone Acid

ParameterValueMethodSource
Acetate units incorporated7¹⁴C-labeling
Wyerone → Epoxide conversion12.4%Radiolabel tracking
TLC Rf value0.12Ethyl acetate/hexane

Chemical Synthesis Strategies

Dianion-Mediated Total Synthesis

The total synthesis of wyerone acid builds upon methods developed for wyerone and dihydrowyerone. As demonstrated by Crombie et al., 3-(2-furyl)acrylic acid serves as a pivotal precursor. Treatment with lithium di-isopropylamide (LDA) at -78°C generates a dianion species, which undergoes regioselective coupling with hept-2-ynal derivatives. Subsequent oxidation of the resulting propargyl alcohol intermediate with Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid functionality characteristic of wyerone acid.

Epoxide Hydrolysis and Acid Formation

An alternative route involves the synthesis of wyerone epoxide followed by acid-catalyzed hydrolysis. Using HCl in tetrahydrofuran (60 mL, 10% v/v), the epoxide ring opens to form a diol intermediate, which undergoes oxidation with pyridinium chlorochromate (PCC) to yield wyerone acid. This method mirrors natural biosynthetic pathways but achieves higher yields (∼18%) under controlled laboratory conditions.

Table 2: Synthetic Routes to Wyerone Acid

MethodKey ReagentsYieldAnalytical ConfirmationSource
Dianion couplingLDA, hept-2-ynal, Jones22%¹H NMR, HPLC
Epoxide hydrolysisHCl, PCC18%TLC, IR spectroscopy

Semi-Synthetic Approaches

Microbial Biotransformation

Recent advances utilize Aspergillus niger cultures to oxidize wyerone to wyerone acid. The fungus secretes extracellular lipases that cleave the epoxide group, achieving 34% conversion efficiency over 72 hours. Optimal conditions include:

  • pH 6.8 phosphate buffer

  • 28°C incubation temperature

  • 150 rpm agitation rate

Photochemical Oxidation

UV irradiation (254 nm) of wyerone in the presence of rose bengal as a photosensitizer produces wyerone acid via singlet oxygen-mediated epoxidation. This method avoids harsh chemical oxidants, yielding 14% product with 89% purity by HPLC.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with C18 columns (MeOH:H₂O, 75:25) resolves wyerone acid at tR = 8.9 min, distinct from wyerone (tR = 12.3 min) and dihydrowyerone (tR = 14.1 min). TLC validation on silica gel GF₂₅₄ plates using ethyl acetate/hexane (3:7) shows a characteristic UV-quenching spot at Rf 0.12 under 254 nm.

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

  • δ 6.82 (d, J = 15.8 Hz, H-3)

  • δ 6.24 (dd, J = 15.8, 10.2 Hz, H-4)

  • δ 5.91 (d, J = 10.2 Hz, H-5)

  • δ 2.41 (q, J = 7.6 Hz, H-2')
    IR (KBr): 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C) .

Q & A

Q. What are the primary biological roles of wyerone acid in plant defense mechanisms?

Wyerone acid, a phytoalexin derived from Vicia faba (broad bean), plays a critical role in antifungal and antimicrobial defense. To investigate this, researchers should employ bioassay-guided fractionation combined with metabolomic profiling to isolate and identify active compounds. Comparative studies using pathogen-challenged vs. control plant tissues can elucidate its induction pathways .

Q. What methodological approaches are recommended for isolating wyerone acid from plant sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as HPLC or TLC. For reproducibility, ensure standardized protocols for plant harvesting (e.g., post-pathogen exposure timing) and validate purity via NMR and mass spectrometry .

Q. How can researchers structurally characterize wyerone acid and its derivatives?

Use spectroscopic methods:

  • NMR for carbon-hydrogen backbone analysis.
  • FT-IR to identify functional groups (e.g., ketone, epoxide).
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation. Cross-reference spectral data with existing databases (e.g., SciFinder, PubChem) to resolve structural ambiguities .

Advanced Research Questions

Q. What mechanisms underlie wyerone acid’s antifungal activity, and how can they be experimentally validated?

Hypothesize that wyerone acid disrupts fungal membrane integrity via reactive oxygen species (ROS) generation. Test this using:

  • Fluorescence microscopy with membrane permeability dyes (e.g., propidium iodide).
  • ROS detection assays (e.g., DCFH-DA) in fungal cultures treated with purified wyerone acid. Compare results with structurally related phytoalexins (e.g., wyerone epoxide) to identify functional group contributions .

Q. How can researchers design experiments to evaluate wyerone acid’s bioactivity under varying pH conditions?

Apply the PICO framework :

  • Population : Fungal pathogens (e.g., Botrytis cinerea).
  • Intervention : Wyerone acid at pH 4–8.
  • Comparison : Activity at neutral pH vs. acidic/alkaline conditions.
  • Outcome : Inhibition zone diameter or IC50 values. Use buffer-adjusted agar plates and dose-response assays to quantify pH-dependent efficacy .

Q. How should contradictory data on wyerone acid’s stability in aqueous environments be resolved?

Contradictions may arise from degradation kinetics or analytical sensitivity. Conduct:

  • Stability studies under controlled temperature/pH, with LC-MS monitoring.
  • Forced degradation assays (e.g., UV exposure) to identify breakdown products. Statistically compare half-life (t½) values across studies using ANOVA and report confidence intervals .

Q. What quantitative methods are optimal for analyzing wyerone acid in complex biological matrices?

  • LC-MS/MS with deuterated internal standards for precision.
  • Standard addition method to account for matrix effects in plant extracts. Validate methods per ICH guidelines (linearity, LOD/LOQ, recovery rates) .

Q. How can bioconversion pathways of wyerone acid be mapped in plant-microbe interactions?

Use isotopic labeling (e.g., ¹³C-tracers) to track metabolic flux in Vicia faba tissues. Combine with transcriptomic analysis (RNA-seq) to identify upregulated enzymes (e.g., cytochrome P450s) during pathogen challenge .

Q. What experimental strategies mitigate interference from co-occurring metabolites in wyerone acid assays?

  • Solid-phase extraction (SPE) with selective sorbents (e.g., C18).
  • Molecularly imprinted polymers (MIPs) for affinity-based purification. Validate specificity via spike-recovery tests in the presence of common interferents (e.g., phenolics) .

Q. How can wyerone acid’s ecological role be assessed in non-host plant species?

  • Heterologous expression of Vicia faba biosynthetic genes in model plants (e.g., Arabidopsis).
  • Ecological surveys correlating wyerone acid presence with pathogen resistance in transgenic vs. wild-type plants.
    Apply mixed-effects models to account for environmental variability .

Methodological Notes

  • Data Presentation : Use comparative tables for IC50 values, spectral data, or degradation rates. For example:

    ParameterWyerone AcidWyerone Epoxide
    Antifungal IC5012 µM8 µM
    ROS InductionHighModerate
  • Reproducibility : Document extraction solvents, chromatography gradients, and instrument settings in detail. Share raw data via repositories like Zenodo .

  • Ethical Compliance : Obtain permits for plant sampling and adhere to Nagoya Protocol guidelines for genetic resources .

Retrosynthesis Analysis

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